molecular formula C16H19N3O B4725322 N-(4-butylphenyl)-N'-2-pyridinylurea

N-(4-butylphenyl)-N'-2-pyridinylurea

Cat. No.: B4725322
M. Wt: 269.34 g/mol
InChI Key: ZGHHSBLKPXWFFW-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-N'-2-pyridinylurea is a synthetic urea derivative characterized by a urea core (-NH-C(O)-NH-) bridging two aromatic groups: a 4-butylphenyl moiety and a 2-pyridinyl ring. Urea derivatives are widely studied for their diverse biological activities, including pesticidal, herbicidal, and pharmaceutical applications.

Properties

IUPAC Name

1-(4-butylphenyl)-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-3-6-13-8-10-14(11-9-13)18-16(20)19-15-7-4-5-12-17-15/h4-5,7-12H,2-3,6H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHHSBLKPXWFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following urea derivatives share structural similarities with N-(4-butylphenyl)-N'-2-pyridinylurea:

Compound Name Substituents on Urea Core Key Applications/Properties
This compound 4-butylphenyl, 2-pyridinyl Hypothesized pesticidal/pharmacological activity (inferred from analogs)
Forchlorfenuron (N-(2-chloro-4-pyridinyl)-N’-phenylurea) 2-chloro-4-pyridinyl, phenyl Plant growth regulator (used in agriculture)
Siduron (N-(2-methylcyclohexyl)-N’-phenylurea) 2-methylcyclohexyl, phenyl Herbicide (selective grass control)
N-(4-Cyanophenyl)-N'-phenylurea 4-cyanophenyl, phenyl Research compound (structural studies)
Rimsulfuron metabolite (N-(3-(ethylsulfonyl)-2-pyridinyl)-4,6-dimethoxypyrimidin-2-ylurea) 3-(ethylsulfonyl)-2-pyridinyl, 4,6-dimethoxypyrimidin-2-yl Herbicide degradation product (environmental persistence)
Key Observations:
  • Substituent Impact: Lipophilicity: The 4-butylphenyl group in the target compound likely increases lipophilicity compared to phenyl (forchlorfenuron) or cyanophenyl groups . This may enhance bioavailability but reduce water solubility. Electron-Withdrawing Groups: Forchlorfenuron’s 2-chloro-4-pyridinyl group improves stability and bioactivity, whereas the cyanophenyl group in N-(4-cyanophenyl)-N'-phenylurea may influence electronic interactions in target binding . Environmental Degradation: Rimsulfuron’s pyridinyl-containing metabolite degrades rapidly in water (half-life <5 days at pH 5–9) . The target compound’s hydrolysis rate may vary due to the butylphenyl group’s steric effects.

Physicochemical Properties

Property This compound (Inferred) Forchlorfenuron N-(4-Cyanophenyl)-N'-phenylurea
Molecular Formula C₁₆H₁₉N₃O C₁₂H₁₀ClN₃O C₁₄H₁₁N₃O
Molecular Weight ~269.35 g/mol 247.68 g/mol 237.26 g/mol
Water Solubility Low (due to butyl group) Moderate Low (cyanophenyl)
LogP (Lipophilicity) High (~3.5–4.0) ~2.8 ~2.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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